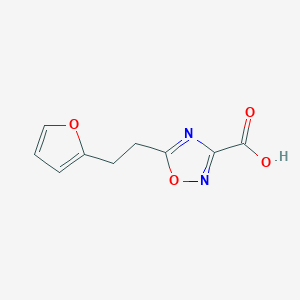
(4-Ethyl-1-propoxycyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethyl-1-propoxycyclohexyl)methanamine is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with ethyl and propoxy groups, and an amine functional group attached to the methylene bridge.
Méthodes De Préparation
The synthesis of (4-Ethyl-1-propoxycyclohexyl)methanamine typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the ethyl and propoxy groups onto the cyclohexyl ring.
Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis under controlled conditions .
Analyse Des Réactions Chimiques
(4-Ethyl-1-propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Ethyl-1-propoxycyclohexyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine-containing compounds and their biological activities.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (4-Ethyl-1-propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
(4-Ethyl-1-propoxycyclohexyl)methanamine can be compared with other similar compounds, such as:
(4-Ethylcyclohexyl)methanamine: Lacks the propoxy group, leading to different chemical and biological properties.
(4-Propoxycyclohexyl)methanamine: Lacks the ethyl group, resulting in variations in reactivity and applications.
The presence of both ethyl and propoxy groups in this compound makes it unique, providing distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
(4-ethyl-1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-9-14-12(10-13)7-5-11(4-2)6-8-12/h11H,3-10,13H2,1-2H3 |
Clé InChI |
HAAAKRIHZSAYQW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCC(CC1)CC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)






![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)

![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)
